molecular formula C25H21ClN2O2S B2386966 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime CAS No. 478065-90-6

2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime

Cat. No.: B2386966
CAS No.: 478065-90-6
M. Wt: 448.97
InChI Key: FYNXQFFDOCMWND-JFLMPSFJSA-N
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Description

2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime ( 478065-90-6) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C₂₅H₂₁ClN₂O₂S and a molecular weight of 449.00 g/mol, this quinoline-based oxime is part of a class of O-benzyl oxime derivatives that are the subject of ongoing scientific investigation . These derivatives are being explored in medicinal chemistry for their potential as dual-acting agents, particularly in targeting key enzymes like aldose reductase (ALR2), which is implicated in the development of diabetic complications . The structural motif of the O-benzyl oxime is significant, as it allows researchers to study molecules inspired by natural products, which can be engineered for improved interaction with biological targets and enhanced pharmacokinetic properties . The specific substitution pattern on this compound, featuring both chlorobenzyl and methoxybenzyl groups, is designed to modulate its lipophilicity and potential for membrane penetration, which are critical parameters in drug discovery . This product is intended for use in laboratory research only and is not for human or veterinary diagnostic use. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in biochemical studies aimed at developing novel therapeutics.

Properties

IUPAC Name

(E)-1-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-N-[(4-methoxyphenyl)methoxy]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2S/c1-29-23-12-8-18(9-13-23)16-30-27-15-21-14-20-4-2-3-5-24(20)28-25(21)31-17-19-6-10-22(26)11-7-19/h2-15H,16-17H2,1H3/b27-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNXQFFDOCMWND-JFLMPSFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CON=CC2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CO/N=C/C2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime typically involves multiple steps. The initial step often includes the formation of the quinoline core, followed by the introduction of the chlorobenzyl sulfanyl group. The final step involves the formation of the oxime derivative. The reaction conditions usually require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime can undergo various chemical reactions, including:

Scientific Research Applications

2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the oxime group can form covalent bonds with proteins, inhibiting their activity. These interactions can lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Sulfanyl Substituent Oxime Substituent Key Differences vs. Target Compound Reference CAS/ID
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime (Target) Quinoline 4-Chlorobenzyl 4-Methoxybenzyl Reference compound N/A (Target)
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime Quinoline 4-Chlorobenzyl 2-Chloro-6-fluorobenzyl Oxime substituent has Cl/F; increased lipophilicity 478079-39-9
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,4-dichlorobenzyl)oxime Quinoline 4-Chlorobenzyl 2,4-Dichlorobenzyl Dichloro substitution enhances halogen bonding potential 478079-33-3
5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime Pyrazole 4-Bromophenyl 4-Methylbenzyl Pyrazole core; Br substituent alters electronic effects 692260-10-9
3-Amino-N-(4-methoxybenzyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide Thienopyridine N/A 4-Methoxybenzyl (amide) Thienopyridine core; lacks sulfanyl and oxime groups VU0152100

Key Observations:

Core Structure Variations: The quinoline core in the target compound distinguishes it from pyrazole (e.g., 692260-10-9) or thienopyridine (e.g., VU0152100) analogs. Quinoline’s aromaticity and planar structure may enhance π-π stacking interactions compared to non-aromatic cores .

Substituent Effects: Sulfanyl Group: The 4-chlorobenzyl sulfanyl moiety is conserved in quinoline analogs (e.g., 478079-39-9), but bromophenyl (692260-10-9) or dichlorobenzyl (478079-33-3) substitutions alter steric bulk and electronic properties. Chlorine atoms increase lipophilicity (ClogP +0.5–1.0), while methoxy groups enhance solubility via polarity . Fluorine or chloro substituents (e.g., 478079-39-9) may improve metabolic stability but reduce aqueous solubility .

Synthetic Routes: The target compound’s synthesis likely involves Pd-catalyzed cross-coupling (as seen in for related quinolines) for sulfanyl group introduction, followed by oxime formation via condensation of aldehydes with hydroxylamine derivatives . Analogs with dichlorobenzyl oximes (478079-33-3) require harsher conditions due to electron-withdrawing substituents, whereas methoxybenzyl groups may facilitate milder reactions .

Substituent positioning is critical to avoid steric clashes, as seen in pyrazole analogs (692260-10-9) .

Biological Activity

2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime, also known by its CAS number 65764-05-8, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H12ClNOS
  • Molecular Weight : 313.80 g/mol
  • CAS Number : 65764-05-8

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroquinoline derivatives with appropriate sulfanyl and oxime precursors. The use of microwave irradiation and other modern synthetic methods has been reported to enhance yields and reduce reaction times.

Antifungal Activity

Recent studies have evaluated the antifungal properties of quinoline derivatives, including those related to 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde. For instance, compounds with similar structures have shown significant inhibitory effects against various fungal pathogens:

CompoundTarget PathogenInhibition Rate (%)EC50 (mg/L)
13pSclerotinia sclerotiorum86.1%5.17
13fSclerotinia sclerotiorum77.8%6.67
Control (Quinoxyfen)Sclerotinia sclerotiorum77.8%14.19

These results indicate that modifications in the molecular structure can lead to enhanced antifungal activity, suggesting that similar derivatives of the target compound may exhibit comparable or improved efficacy against fungal pathogens .

Cytotoxicity and Anticancer Activity

In addition to antifungal properties, quinoline derivatives have been investigated for their cytotoxic effects against cancer cell lines. Preliminary results suggest that such compounds can induce apoptosis in various cancer cells, although specific data on this compound remains limited.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • The presence of electron-withdrawing groups (like chlorine) on the benzene ring enhances biological activity.
  • The substitution pattern on the quinoline scaffold significantly influences the compound's efficacy against target organisms.

The findings suggest that optimizing substituents can lead to compounds with improved bioactivity profiles .

Case Studies

  • Fungicidal Efficacy : A study demonstrated that a series of quinoline-linked oxadiazole derivatives exhibited potent fungicidal activities against multiple fungal strains, with some compounds outperforming established fungicides like quinoxyfen .
  • Toxicity Evaluation : Toxicity assessments conducted on related compounds revealed low acute toxicity levels, classifying them as safe for further development in agricultural applications .

Q & A

Q. Table 1: Synthetic Methods Comparison

StepConditions (Solvent, Catalyst)Yield (%)Purity (%)Reference
Quinoline formationDCM, triethylamine6590
Oxime functionalizationEthanol, K2_2CO3_37895

Q. Table 2: Biological Activity Data

Assay TypeModel SystemObserved ActivityKey LimitationReference
Antimicrobial (in vitro)E. coliMIC = 12.5 µg/mLDegradation in culture
Anti-inflammatory (in vivo)Mouse model40% inhibitionLow bioavailability

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